6-Carboxyfluorescein N-succinimidyl ester
Overview
Description
6-Carboxyfluorescein N-succinimidyl ester is a fluorescent dye widely used in biological and chemical research. It is known for its ability to covalently bind to amine groups in proteins and other molecules, making it an excellent tool for labeling and tracking cellular components. This compound is cell-permeable and can be retained within cells for extended periods, allowing for long-term studies of cellular processes .
Scientific Research Applications
6-Carboxyfluorescein N-succinimidyl ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction kinetics.
Biology: Employed in cell labeling and tracking studies, particularly in monitoring cell proliferation and migration.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Applied in quality control processes to label and track products during manufacturing .
Mechanism of Action
Target of Action
The primary targets of 6-Carboxyfluorescein N-succinimidyl ester (also known as 6-Carboxyfluorescein N-hydroxysuccinimide ester) are intracellular molecules, notably lysine residues and other amine sources . The compound is a fluorescent cell staining dye that is used to label cells, especially immune cells .
Mode of Action
This compound is cell permeable and covalently couples, via its succinimidyl group, to its targets . This covalent coupling reaction allows the fluorescent dye to be retained within cells for extremely long periods .
Biochemical Pathways
The compound is involved in the biochemical pathway of cell labeling and tracking. It is used to monitor lymphocyte proliferation, both in vitro and in vivo, due to the progressive halving of its fluorescence within daughter cells following each cell division . It allows lymphocyte proliferation, migration, and positioning to be simultaneously monitored .
Pharmacokinetics
It is known that the compound is cell permeable , which suggests that it can readily cross cell membranes to reach its intracellular targets. Its covalent coupling to intracellular molecules allows it to be retained within cells for long periods .
Result of Action
The result of the action of this compound is the stable labeling of cells, which allows for the tracking of cell migration and the monitoring of cell proliferation . The compound’s fluorescence can be detected using flow cytometry or other fluorescence-based techniques .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence is pH-dependent, with optimal fluorescence observed at pH 8.0 . Additionally, the compound is typically stored at -20°C to maintain its stability .
Safety and Hazards
Future Directions
6-Carboxyfluorescein N-succinimidyl ester is frequently used in cell proliferation assays, as it is partitioned approximately equally between the progeny so that cell division can be followed as a successive halving of the fluorescence intensity through multiple generational divisions . It is also used for motility assays and in vivo cell tracking experiments .
Biochemical Analysis
Biochemical Properties
6-Carboxyfluorescein N-succinimidyl ester plays a crucial role in biochemical reactions due to its amine-reactive succinimidyl ester group. This group allows it to form stable covalent bonds with primary amines present in proteins, peptides, and other biomolecules. The compound interacts with enzymes such as esterases, which can hydrolyze the ester bond, releasing the fluorescent 6-carboxyfluorescein. This interaction is essential for the compound’s function as a fluorescent marker, as it ensures the dye remains covalently attached to the target biomolecule .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. Once inside the cell, it covalently binds to intracellular proteins, particularly those containing lysine residues. This binding allows the dye to be retained within the cell for extended periods, making it useful for long-term cell tracking and proliferation studies. The compound can influence cell signaling pathways by labeling key proteins involved in these pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to permeate cell membranes and covalently bind to intracellular proteins. The succinimidyl ester group reacts with primary amines, forming stable amide bonds. This covalent attachment ensures that the fluorescent dye remains within the cell, allowing for accurate tracking and analysis. Additionally, the compound’s interaction with intracellular esterases converts it into its fluorescent form, enhancing its visibility under fluorescence microscopy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at low temperatures, such as -20°C, but it can degrade over extended periods if not properly stored. In vitro and in vivo studies have shown that the dye can be retained within cells for several days to weeks, depending on the cell type and experimental conditions. Long-term effects on cellular function are generally minimal, provided the dye is used at appropriate concentrations .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low to moderate doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects, including cytotoxicity and potential interference with normal cellular functions. Threshold effects have been observed, where the dye’s fluorescence intensity decreases beyond a certain concentration, likely due to quenching or saturation of binding sites .
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis by esterases. The hydrolysis reaction converts the compound into 6-carboxyfluorescein, which can then participate in further biochemical reactions. The compound’s interaction with enzymes and cofactors is crucial for its function as a fluorescent marker, as it ensures the dye remains covalently attached to the target biomolecule .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. Once inside the cell, it covalently binds to intracellular proteins, ensuring its retention and preventing diffusion out of the cell. The compound’s distribution within tissues depends on factors such as tissue permeability and the presence of target biomolecules. Transporters and binding proteins may also play a role in its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its covalent binding to intracellular proteins. This binding ensures that the dye is distributed throughout the cytoplasm and other cellular compartments. The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles, but its interaction with various proteins can influence its localization and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Carboxyfluorescein N-succinimidyl ester typically involves the reaction of 6-carboxyfluorescein with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at room temperature. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 6-Carboxyfluorescein N-succinimidyl ester primarily undergoes substitution reactions, where the succinimidyl ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling sensitive biological molecules .
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues in proteins.
Major Products: The major product of the reaction is a fluorescently labeled amide, which retains the fluorescent properties of the original dye. This labeled product can be used for various analytical and imaging applications .
Comparison with Similar Compounds
- 5-Carboxyfluorescein N-succinimidyl ester
- 6-Carboxyfluorescein diacetate succinimidyl ester
- Fluorescein isothiocyanate
Comparison: 6-Carboxyfluorescein N-succinimidyl ester is unique due to its high specificity for primary amines and its ability to form stable amide bonds under mild conditions. Compared to fluorescein isothiocyanate, it offers greater stability and reduced background fluorescence. Additionally, the diacetate derivative is more cell-permeable but requires intracellular esterases to convert it to the active form .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO9/c27-13-2-5-16-19(10-13)33-20-11-14(28)3-6-17(20)25(16)18-9-12(1-4-15(18)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h1-6,9-11,27-28H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDABVNMGKGUPEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376335 | |
Record name | 6-Carboxyfluorescein succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92557-81-8 | |
Record name | 6-Carboxyfluorescein succinimidyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92557-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Carboxyfluorescein succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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